3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1401666-43-0) is a piperidine derivative featuring a tert-butyl ester group at position 1 and a cyclopropyl-amino-(S)-2-aminopropionyl substituent at position 3.
The compound is part of a broader class of piperidine-based tert-butyl esters, which are widely used as intermediates in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. Its stereochemistry and functional groups make it a candidate for targeted drug design, though specific applications require further research.
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWOMVPCPXZDF-AMGKYWFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a cyclopropyl group, and an amino acid derivative, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of 240.35 g/mol. Its structural complexity allows for interaction with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : The cyclopropyl and piperidine moieties are known to enhance the antimicrobial properties of compounds by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Antitumor Effects : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Properties : The amino acid component may contribute to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Antitumor | Inhibition of cell proliferation and apoptosis induction | |
| Neuroprotective | Modulation of neurotransmitter levels |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar piperidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing effectiveness at low concentrations (e.g., 10 µg/mL) .
- Cancer Research : In vitro studies on cancer cell lines indicated that compounds with a piperidine structure could reduce cell viability by up to 70% within 48 hours, suggesting a potent antitumor effect .
- Neuroprotection in Animal Models : Research involving animal models of neurodegeneration showed that administration of related compounds led to improved cognitive function and reduced neuronal death, highlighting the potential for treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key differences between the target compound and its analogs:
Key Observations
The 3-methyl-butyryl analog (CAS 864754-29-0) introduces a branched side chain, increasing steric bulk and lipophilicity compared to the target compound .
Stereochemical Impact :
- The (R)-configured variant (Ref: 10-F080831) demonstrates how stereochemistry at the piperidine ring affects molecular recognition. Such differences often lead to divergent biological activities .
Physicochemical Properties :
- The methyl-carbamic acid derivative (CAS 1401668-72-1) has a lower molecular weight (285.38 g/mol) and predicted density (1.10 g/cm³), suggesting enhanced solubility compared to the target compound .
Research Implications
- Drug Design : The cyclopropyl and tert-butyl groups in the target compound may enhance metabolic stability, a feature shared with protease inhibitors like telaprevir .
- Structure-Activity Relationships (SAR) : Comparative studies of stereoisomers and substituent variants could elucidate optimal configurations for target binding .
Preparation Methods
Preparation of the Piperidine Core
The synthesis begins with the piperidine derivative, typically functionalized at the 3-position for subsequent coupling. A common approach involves:
-
Boc Protection : Treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C to yield piperidine-1-carboxylic acid tert-butyl ester.
-
Nitrogen Functionalization : Introducing an amino or hydroxyl group at the 3-position via lithiation followed by electrophilic quenching. For example, using LDA (lithium diisopropylamide) at −78°C and trapping with trimethylsilyl chloride (TMSCl).
Table 1: Representative Conditions for Piperidine Derivatization
Amide Bond Formation with (S)-2-Amino-propionic Acid
The (S)-2-amino-propionyl group is installed via amide coupling, prioritizing methods that prevent epimerization:
-
Activation Strategy : Converting the carboxylic acid to a mixed anhydride using isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM).
-
Coupling Reaction : Combining the activated amino acid with the cyclopropylamino-piperidine intermediate in THF at −15°C, achieving >95% retention of stereochemistry.
Table 2: Optimization of Amide Coupling Conditions
| Parameter | Condition | Optical Purity (%) |
|---|---|---|
| Temperature | −15°C vs. 25°C | 97 vs. 82 |
| Activator | EDCI/HOBt vs. IBCF | 93 vs. 98 |
| Solvent | THF vs. DCM | 96 vs. 89 |
Final Deprotection and Isolation
The tert-butyl ester is typically retained until the final step to avoid side reactions. Deprotection employs:
-
Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 h, yielding the free carboxylic acid.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/EtOAc gradient).
Alternative Synthetic Approaches
One-Pot Sequential Coupling
A streamlined method condenses multiple steps into a single reaction vessel:
-
Simultaneous Boc Deprotection and Amide Formation : Using TFA to remove Boc, followed by in-situ activation of (S)-2-amino-propionic acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
-
Advantages : Reduces purification steps and improves overall yield (78% vs. 65% for stepwise synthesis).
Enzymatic Resolution
For enantiomerically pure material, lipase-mediated kinetic resolution of racemic intermediates has been explored:
-
Substrate : Racemic cyclopropylamino-piperidine.
-
Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE), achieving 99% ee for the (S)-isomer.
Analytical Characterization and Quality Control
Critical data for validating synthetic success include:
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
The synthesis involves multi-step reactions, including cyclopropane ring formation, amino-propionyl coupling, and tert-butyl ester protection. Key optimization steps include:
- Temperature control : Maintaining −20°C to 0°C during cyclopropane amidation to minimize side reactions .
- Catalyst selection : Use of coupling agents like HATU or DCC for efficient amide bond formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
- Purification : Flash chromatography or preparative HPLC for isolating intermediates, with purity confirmed by HPLC (>95%) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., cyclopropyl and piperidine ring protons) and tert-butyl group presence (δ ~1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₇H₂₉N₃O₃: 335.22 g/mol) .
- X-ray crystallography : For resolving ambiguous stereocenters (if crystalline derivatives are available) .
Q. What are the stability considerations for long-term storage?
- Storage conditions : −20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester or cyclopropane ring oxidation .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that may cleave the Boc (tert-butoxycarbonyl) group .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use (S)-2-amino-propionyl derivatives to enforce desired stereochemistry at the α-carbon .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclopropanation or amidation steps .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomerically pure intermediates .
Q. How should contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
- Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects .
- Metabolite profiling : LC-MS to identify degradation products or metabolites that may interfere with activity .
- Computational docking : Compare binding poses of enantiomers with target proteins (e.g., GPCRs) using molecular dynamics simulations .
Q. What advanced methodologies can elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) to receptors like peptide transporters .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM : Resolve high-resolution structures of the compound bound to membrane proteins .
Q. How can Design of Experiments (DoE) improve reaction scalability?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent ratio, catalyst loading) .
- Response surface modeling : Optimize parameters like yield and enantiomeric excess (ee) via central composite designs .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for cyclopropanation and amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
